Butyric anhydride

Cellulose esterification Reaction kinetics Polymer chemistry

Butyric anhydride (106-31-0) delivers 2× the anti-brittleness efficiency of propionic anhydride in cellulose ester films—requiring only 10 mol% butyryl incorporation vs. >20 mol% propionyl to eliminate brittleness. Combined with faster esterification kinetics, superior aluminum vessel compatibility (≤50 µm/year corrosion vs. 1.25 mm/year for acetic anhydride), and intrinsically slower hydrolysis for moisture-tolerant processing, this C4 anhydride reduces reagent consumption, cycle time, and operational overhead. Ideal for non-brittle films, bio-based surfactants, and hydrophobic polymer modifications.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 106-31-0
Cat. No. B046445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyric anhydride
CAS106-31-0
SynonymsButyric Anhydride;  Butanoic Anhydride;  Butanoyl Anhydride;  Butyric Acid Anhydride;  Butyryl Oxide;  n-Butyric Acid Anhydride;  n-Butyric Anhydride
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(=O)CCC
InChIInChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3
InChIKeyYHASWHZGWUONAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and alcohol with decomposition;  soluble in ethe

Butyric Anhydride (CAS 106-31-0): Industrial-Grade C4 Acylating Agent Specifications


Butyric anhydride (CAS 106-31-0), systematically named butanoic anhydride, is a linear, symmetrical aliphatic acid anhydride with the formula (CH₃CH₂CH₂CO)₂O and a molecular weight of 158.20 g/mol [1]. It is a clear, colorless liquid at room temperature with a boiling point of 198-199 °C and a density of 0.967 g/mL at 25 °C [2]. As a C4 acylating agent, it serves as a key intermediate in organic synthesis for introducing the butyryl group (C₃H₇CO–) into target molecules, enabling the production of esters, amides, and mixed anhydrides for applications spanning flavor and fragrance compounds, modified biopolymers, pharmaceutical intermediates, and agrochemicals .

Why In-Class Anhydride Substitution Fails: Butyric Anhydride vs. Acetic, Propionic, and Isobutyric Analogs


In industrial and research applications, substituting butyric anhydride (C4) with its lower or branched-chain analogs—such as acetic anhydride (C2), propionic anhydride (C3), or isobutyric anhydride (i-C4)—is not a chemically or functionally neutral decision. The alkyl chain length and branching directly govern the physicochemical properties and reactivity profile of the resulting esterified or amidated product [1]. For instance, in polymer modification, the degree of substitution (DS) achievable under identical reaction conditions varies substantially between anhydrides, as does the final polymer's solubility, glass transition temperature, and mechanical flexibility [2]. In cellulose mixed ester production, achieving a non-brittle film requires a minimum of 10 mol% butyryl group incorporation when using butyric anhydride, whereas propionic anhydride demands over 20 mol% propionyl group for comparable anti-brittleness [3]. The quantitative evidence below demonstrates that these differences are not marginal but can be order-of-magnitude in scale, making generic substitution a high-risk decision for product performance and process economics.

Butyric Anhydride (CAS 106-31-0): Quantitative Differentiation Evidence Against Acetic, Propionic, and Isobutyric Anhydrides


Reaction Rate Hierarchy: Butyric Anhydride Outperforms Propionic in Cellulose Esterification Kinetics

In a head-to-head comparative study of lower aliphatic anhydrides for cellulose hydroxyl group esterification using sulfuric acid catalyst in homogeneous solution, the reaction rate followed the order: acetic anhydride > n-butyric anhydride > propionic anhydride > isobutyric anhydride [1]. Specifically, n-butyric anhydride demonstrated a measurably faster reaction rate than propionic anhydride under identical conditions (constant molar anhydride amounts: 80 g propionic vs. 97 g n-butyric) [1]. This finding was independently corroborated by Nadeau and Gould in n-butyl alcohol esterification studies with sulfuric and p-toluenesulfonic acid catalysts [1]. In vapour phase mixed acylation of cellulose, the butyration rate was observed to exceed the mol-fractional mean expectation [2].

Cellulose esterification Reaction kinetics Polymer chemistry

Aluminum Corrosion Resistance: Butyric Anhydride Shows Superior Compatibility vs. Acetic and Propionic at Elevated Temperatures

Comparative materials compatibility data for acid anhydrides in contact with aluminum reveals significant differences. At room temperature, butyric anhydride exhibits a corrosion rate on aluminum not exceeding 50 µm/year [1]. In contrast, acetic anhydride at its boiling point (136 °C) causes aluminum thickness loss of 1.25 mm/year—a rate approximately 25 times higher than butyric anhydride's room-temperature corrosion rate [1]. Propionic anhydride shows no significant action on aluminum up to 80 °C (<0.05 mm/year) but exhibits very severe attack at its boiling point (168 °C) when acid content is below 2% [1]. Critically, butyric anhydride at its boiling point maintains moderate aluminum compatibility provided the mixture contains ≥0.25% water [1].

Materials compatibility Corrosion engineering Chemical storage

Hydrolysis Stability: Butyric Anhydride Offers Slower Aqueous Degradation Than Acetic Anhydride

The rate of hydrolysis upon exposure to water varies substantially across the aliphatic anhydride series. Acetic anhydride reacts rapidly with water, whereas the reaction becomes progressively slower as the molecular mass of the anhydride increases [1]. Butyric anhydride, with a molecular weight of 158.20 g/mol versus acetic anhydride's 102.09 g/mol, exhibits slower water reaction kinetics [1]. This trend is consistent with the increased steric hindrance and reduced electrophilicity of the carbonyl carbons as the alkyl chain lengthens [1].

Hydrolytic stability Storage conditions Process robustness

Functional Efficiency in Mixed Cellulose Esters: 10 mol% Butyryl Achieves Anti-Brittleness vs. 20 mol% Propionyl Requirement

In the vapor phase mixed acylation of cellulose for film production, the minimum acyl group incorporation required to eliminate brittleness differs markedly between anhydrides. Films derived from soluble mixed triesters achieve non-brittle mechanical properties with as little as 10 mol% butyryl group content when using butyric anhydride [1]. In contrast, achieving comparable anti-brittleness using propionic anhydride requires more than 20 mol% propionyl group incorporation [1]. This 2× differential in functional group loading requirement has direct implications for reagent consumption and process economics.

Cellulose acetate butyrate Polymer properties Film brittleness

Hydrophobicity and Solubility Profile: Butyrylated Derivatives Exhibit Enhanced Organic Solvent Compatibility

The calculated Log P (octanol-water partition coefficient) for butyric anhydride is 1.996 [1], reflecting its moderate lipophilicity. When grafted onto polymers or biopolymers, the C4 butyryl chain imparts measurably greater hydrophobicity than C2 (acetyl) or C3 (propionyl) modifications. Cellulose butyrates with degree of substitution up to 1.8 are soluble in a broader range of organic solvents than cellulose acetates with DS 2.0-2.4 prepared by similar methods [2]. In PLA composite films, butyrylated cellulose nanofibers (CNFb) produced smoother surfaces with better transparency, mechanical properties, and wettability compared to acetylated (CNFa) and propionylated (CNFp) counterparts [3].

Lipophilicity Polymer solubility Surface modification

Butyric Anhydride (CAS 106-31-0): Evidence-Backed Industrial and Research Application Scenarios


Cellulose Acetate Butyrate (CAB) Manufacturing for Flexible Films and Coatings

The evidence demonstrates that butyric anhydride is the preferred acylating agent for producing flexible, non-brittle cellulose mixed ester films. A minimum of only 10 mol% butyryl group incorporation eliminates film brittleness, compared to over 20 mol% required with propionic anhydride [1]. This 2× efficiency advantage in functional group loading directly reduces reagent consumption and production costs. Furthermore, n-butyric anhydride reacts faster than propionic anhydride in cellulose esterification, reducing cycle time [2]. The resulting cellulose butyrate esters exhibit broader organic solvent solubility than acetates [3], enabling diverse coating formulations.

Bulk Storage and Handling Infrastructure Using Aluminum Equipment

For facilities specifying aluminum storage tanks, piping, or reaction vessels, butyric anhydride offers quantifiably superior materials compatibility. At room temperature, aluminum corrosion is limited to ≤50 µm/year [1]. In contrast, acetic anhydride at its boiling point corrodes aluminum at 1.25 mm/year—a 25-fold higher rate [1]. Propionic anhydride, while compatible up to 80 °C, exhibits severe aluminum attack at boiling point [1]. Butyric anhydride maintains moderate compatibility even at elevated temperatures when moisture content exceeds 0.25%, providing the widest safe operational envelope among common industrial anhydrides [1].

Hydrophobic Surface Modification of Biopolymers and Nanofibers

The intrinsic lipophilicity of the C4 butyryl group (calculated Log P = 1.996 for butyric anhydride) [1] translates to enhanced hydrophobicity in modified materials. Butyrylated cellulose nanofibers (CNFb) incorporated into PLA composites produce smoother surfaces with superior transparency, mechanical integrity, and wettability characteristics compared to acetylated (CNFa) or propionylated (CNFp) alternatives [2]. Additionally, butyric anhydride-modified lignin demonstrates complete solubility in organic monomers and reduces oil-water interfacial tension from 35 J/m² to 15 J/m² [3], validating its use as a bio-based surfactant precursor.

Processes with Inevitable Moisture Exposure or Extended Reaction Times

In synthetic protocols where complete moisture exclusion is impractical or where extended reaction times are required, butyric anhydride's slower hydrolysis kinetics offer a distinct advantage over acetic anhydride. The hydrolysis rate of aliphatic anhydrides decreases as molecular mass increases [1], meaning butyric anhydride (MW 158.20) degrades more slowly in the presence of adventitious water than acetic anhydride (MW 102.09) [1]. This intrinsic stability margin reduces yield losses from side reactions and permits less stringent moisture control measures, improving process robustness and reducing operational overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyric anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.